4-Methylracephedrine
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Overview
Description
- It’s worth noting that very few articles have been published specifically on this compound .
4-Methylracephedrine: belongs to the class of organic compounds known as phenylpropanes. These compounds contain a phenylpropane moiety.
Preparation Methods
- The synthetic route for 4-Methylracephedrine involves several steps:
- Start with butanone (also known as methyl ethyl ketone ).
- React butanone with ethyl nitrite to form butanone oxime .
- Reduce butanone oxime to obtain This compound .
- Industrial production methods may vary, but the above steps outline the basic synthesis.
Chemical Reactions Analysis
- 4-Methylracephedrine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Can be oxidized using reagents like or .
Reduction: Reduction can be achieved using or .
Substitution: Undergoes substitution reactions with halogens (e.g., or ).
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Investigated for potential pharmacological effects.
Medicine: Limited research, but it may have applications in cardiovascular health.
Industry: Not widely used industrially due to its limited availability.
Mechanism of Action
- The exact mechanism remains unclear due to the lack of extensive studies.
- It likely interacts with receptors or enzymes involved in cardiovascular function.
Comparison with Similar Compounds
- Similar compounds include ephedrine , pseudoephedrine , and methamphetamine .
4-Methylracephedrine: is unique due to its specific structure.
Properties
CAS No. |
122272-56-4 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
InChI Key |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origin of Product |
United States |
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